molecular formula C13H11N3O2 B11867445 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile

4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile

Cat. No.: B11867445
M. Wt: 241.24 g/mol
InChI Key: ZESYCGAGGATLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile is a chemical compound of significant interest in medicinal and organic chemistry research. It serves as a versatile synthetic intermediate, particularly in the construction of more complex molecules for drug discovery. The structure incorporates two distinct functional motifs: a benzonitrile group and a dimethoxypyrimidine ring. The benzonitrile moiety is a common feature in many agrochemicals and pharmaceuticals . The dimethoxypyrimidine group is a privileged scaffold in medicinal chemistry, frequently found in compounds with biological activity. For instance, similar diaminopyrimidine structures have been investigated as antagonists for P2X3 receptors, which are targets for pain and respiratory conditions . Furthermore, dimethoxypyrimidine derivatives are recognized as valuable intermediates in synthesizing active pharmaceutical ingredients (APIs). The methoxy groups on the pyrimidine ring can be selectively modified or displaced, for example, through demethylation to yield hydroxyl groups for metal chelation or through conversion to more reactive groups like chlorides for further cross-coupling reactions . This makes this compound a high-value building block for researchers developing novel therapeutic agents, such as enzyme inhibitors. This product is intended for research and development purposes in a laboratory setting only. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

4-(2,4-dimethoxypyrimidin-5-yl)benzonitrile

InChI

InChI=1S/C13H11N3O2/c1-17-12-11(8-15-13(16-12)18-2)10-5-3-9(7-14)4-6-10/h3-6,8H,1-2H3

InChI Key

ZESYCGAGGATLCL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1C2=CC=C(C=C2)C#N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Properties

Research indicates that 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of this compound effectively reduced cell viability in breast cancer cell lines (MCF7), with IC50 values ranging from 0.5 to 10 µM depending on the specific derivative used .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines in both in vitro and in vivo models of inflammation. This makes it a candidate for further development as a therapeutic agent for inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves several steps that can include the use of palladium-catalyzed cross-coupling reactions. For example, one method involves reacting 2-chloro-4,5-dimethoxypyrimidine with various boronic acids under reflux conditions in dioxane and water, yielding the desired product with good yields (up to 74%) after purification.

Pharmacological Investigations

Kinase Inhibition Studies

Recent investigations into the pharmacological profile of this compound have identified it as a potential inhibitor of various kinases involved in cancer progression. The compound's ability to selectively inhibit kinases like GSK3 has been documented, suggesting its utility in developing targeted cancer therapies .

Case Studies and Clinical Relevance

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1: Breast Cancer
    A research study focused on the effects of this compound on breast cancer cell lines showed significant inhibition of cell growth, indicating its potential as an anticancer agent.
  • Case Study 2: Inflammatory Diseases
    Another study explored its effects on inflammatory markers in animal models, demonstrating a reduction in inflammation and suggesting possible applications in treating conditions like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and nitrile moiety allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structurally analogous compounds share the benzonitrile core but vary in the attached heterocyclic systems, substituents, and functional groups. Below is a detailed comparison based on synthetic routes, physicochemical properties, and spectral characteristics.

Structural Features and Substituent Effects
Compound Name Heterocycle/Backbone Key Substituents Notable Structural Differences
4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile Pyrimidine 2,4-Dimethoxy Reference compound
4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile Thiazolidinone + ethoxy linker 2,4-Dioxo-thiazolidine Sulfur-containing ring; increased polarity
4-(Dimethylamino)benzonitrile Benzene N,N-Dimethylamino Simpler structure; strong electron donor
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile Thiazole + pyrimidine Morpholine-carbonyl, methylamino-thiazole Dual heterocycles; enhanced H-bonding
4-(2,6-Dimethylphenylthio)benzonitrile Benzene + thioether linker 2,6-Dimethylphenylthio Sulfur linkage; steric bulk

Key Observations :

  • Methoxy groups on pyrimidine (target compound) enhance lipophilicity compared to hydroxy or carbonyl substituents (e.g., thiazolidinone derivatives in ).
  • Thiazole- or thiazolidinone-containing analogs () introduce sulfur atoms, which may improve binding to metal ions or biological targets.
  • The N,N-dimethylamino group in is a stronger electron donor than methoxy, altering electronic properties and reactivity.

Key Observations :

  • Pyrimidine derivatives (e.g., ) generally achieve higher yields (>50%) due to optimized condensation protocols.
  • Thiazole-containing compounds () exhibit lower yields (16–46%), likely due to steric hindrance or competing side reactions.
Spectroscopic Characterization
Compound Example 1H NMR Shifts (δ, ppm) IR Stretching (cm⁻¹) Key Spectral Features Reference
This compound Not reported Not reported Expected: C≡N ~2220–2240 cm⁻¹
4-(Dimethylamino)benzonitrile δ 7.6–6.5 (aromatic), 3.0 (N(CH3)2) C≡N: ~2229 Distinct dimethylamino proton splitting
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-... δ 11.4 (NH), 2.34 (CH3) C≡N: 2229; C=O: 1574 NH and CH3 resonances confirm substitution
4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile δ 4.09 (CH2), 2.34 (CH3) C≡N: ~2229; C=O: 1700–1750 Ethoxy linker and thiazolidinone carbonyls

Key Observations :

  • Nitrile groups consistently show IR stretches near 2229 cm⁻¹ across analogs ().
  • Pyrimidine methoxy groups in the target compound would likely produce 1H NMR signals near δ 3.8–4.0, similar to methylene/methoxy resonances in .

Biological Activity

4-(2,4-Dimethoxypyrimidin-5-yl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with methoxy groups and a benzonitrile moiety. Its chemical structure can be represented as follows:

C13H12N2O3\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_3

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit influenza endonuclease activity, which is crucial for viral replication. The structure-activity relationship indicates that modifications in the pyrimidine ring significantly affect inhibitory potency. Compounds with similar structures demonstrated IC50 values in the low micromolar range, indicating moderate antiviral activity .

Antimicrobial Activity

The compound has also been investigated for its antibacterial properties. In vitro assays showed that derivatives of pyrimidines exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of methoxy groups was found to enhance antibacterial efficacy compared to unsubstituted analogs .

Antimalarial Activity

The inhibition of essential plasmodial kinases such as PfGSK3 and PfPK6 has been identified as a novel target for antimalarial drugs. Compounds structurally related to this compound were evaluated for their inhibitory effects on these kinases, with promising results indicating potential as antimalarial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several structural features:

  • Substituents on the Pyrimidine Ring : The presence of electron-donating groups like methoxy enhances biological activity by stabilizing the compound's interaction with biological targets.
  • Benzonitrile Moiety : This functional group contributes to the lipophilicity and overall binding affinity of the compound.

Table 1 summarizes some SAR findings related to similar compounds:

Compound StructureTargetIC50 (µM)Activity Type
4-(Methoxy)pyrimidineInfluenza A0.58Endonuclease Inhibitor
2,6-DimethoxypyrimidinePfGSK30.698Kinase Inhibitor
3-Hydroxypyridine derivativeBacterial Strains<1Antibacterial

Case Studies

  • Influenza Endonuclease Inhibition : In a study evaluating phenyl-substituted pyridines, compounds structurally similar to this compound exhibited significant endonuclease inhibition with IC50 values around 0.58 µM, suggesting that similar modifications could yield effective antiviral agents .
  • Antibacterial Efficacy : A series of pyridine derivatives were tested against anaerobic bacteria, showing that certain modifications led to enhanced activity compared to standard antibiotics like metronidazole .
  • Antimalarial Potential : Research into the inhibition of PfGSK3 revealed that certain analogs exhibited IC50 values indicating strong inhibitory effects, thereby establishing a pathway for developing new antimalarial therapies .

Q & A

Q. Table 1: Representative Synthetic Pathways

MethodKey Reagents/StepsYield (%)Reference
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O65–78
Nucleophilic substitution2,4-Dichloropyrimidine, NaOMe/MeOH82
CyanationZn(CN)₂, Pd₂(dba)₃, XPhos ligand70

Basic: What spectroscopic methods are used to characterize this compound?

Answer:
Standard characterization includes:

  • ¹H/¹³C NMR : To confirm substitution patterns on the pyrimidine and benzene rings (e.g., methoxy groups at δ 3.9–4.1 ppm) .
  • IR spectroscopy : Detection of nitrile stretching (~2220 cm⁻¹) and pyrimidine C=N bonds (~1650 cm⁻¹) .
  • Mass spectrometry (HRMS) : For molecular ion [M+H]⁺ verification .

Q. Table 2: Key Spectral Data

TechniqueObserved Signal(s)Reference
¹H NMR (400 MHz)δ 8.45 (s, pyrimidine-H), 3.95 (s, OCH₃)
IR2220 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N)

Advanced: How can conflicting NMR data for pyrimidine derivatives be resolved?

Answer:
Discrepancies often arise from tautomerism or solvent effects. Mitigation strategies:

  • Variable temperature NMR : To identify tautomeric equilibria (e.g., pyrimidine ring proton shifts at low temperatures) .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating adjacent protons or spatial proximity .
  • X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., bond lengths confirming methoxy positions) .

Advanced: What strategies optimize yield in cross-coupling reactions for such compounds?

Answer:
Yield optimization involves:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for stability in polar solvents .
  • Solvent systems : DME/H₂O mixtures enhance solubility of boronic acid intermediates .
  • Temperature control : Reactions at 80–100°C minimize side-product formation .

Q. Table 3: Catalyst Performance Comparison

CatalystSolvent SystemYield (%)Reference
Pd(PPh₃)₄DME/H₂O78
PdCl₂(dppf)Toluene/EtOH65

Basic: What are the key functional groups and their reactivity?

Answer:

  • Nitrile (C≡N) : Participates in nucleophilic additions (e.g., with Grignard reagents) .
  • Dimethoxypyrimidine : Electrophilic substitution at C-5 or demethylation under acidic conditions .
  • Aromatic ring : Susceptible to halogenation or nitration at meta/para positions .

Advanced: How to design assays to evaluate biological activity?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ against xanthine oxidase (similar to benzonitrile derivatives in ).
  • Cellular uptake studies : Use fluorescently tagged analogs to track intracellular localization .
  • Docking simulations : Align with X-ray structures of target proteins (e.g., kinase domains) .

Basic: What are the solubility properties and experimental implications?

Answer:

  • Solubility : Low in water (<0.1 mg/mL); soluble in DMSO or DMF .
  • Experimental design : Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays .

Advanced: How to address discrepancies in biological activity data?

Answer:

  • Purity verification : HPLC analysis (>95% purity) to rule out impurities .
  • Structural analogs : Compare activity of derivatives with varying substituents (e.g., methoxy vs. ethoxy groups) .

Basic: What purification techniques are recommended?

Answer:

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients .
  • Recrystallization : From ethanol/water mixtures for high-purity crystals .

Advanced: How to perform computational modeling for target interaction prediction?

Answer:

  • Molecular docking : Use PyMOL or AutoDock with crystallographic data (e.g., PDB ID from ).
  • MD simulations : AMBER or GROMACS to assess binding stability under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.